Isopropyl benzenesulfonate

Description

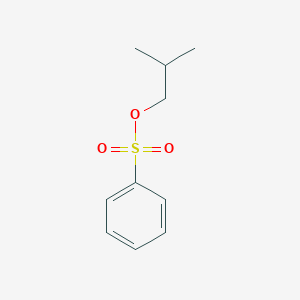

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S/c1-8(2)12-13(10,11)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZZXXKFKTWDPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901311605 | |

| Record name | Isopropyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6214-18-2 | |

| Record name | Isopropyl benzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6214-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPROPYL BENZENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF97SL9332 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isopropyl Benzenesulfonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of isopropyl benzenesulfonate (B1194179), a sulfonate ester of significant interest in the pharmaceutical industry, primarily as a potential genotoxic impurity (PGI). This document covers the synthesis, physical and chemical properties, and safety and handling of isopropyl benzenesulfonate. Detailed experimental protocols for its synthesis and purification are provided, along with a compilation of its known physicochemical and spectroscopic data. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and quality control.

Introduction

This compound (also known as isopropyl besylate) is an organic compound with the chemical formula C₉H₁₂O₃S.[1] It is the isopropyl ester of benzenesulfonic acid. As a member of the sulfonate ester class of compounds, it is recognized as a potential genotoxic impurity in active pharmaceutical ingredients (APIs).[2] The presence of such impurities, even at trace levels, is a major concern in the pharmaceutical industry due to their potential to damage DNA and cause mutations. Therefore, a thorough understanding of the synthesis and properties of this compound is crucial for the development of robust analytical methods for its detection and control in drug substances.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the esterification of benzenesulfonyl chloride with isopropyl alcohol. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

Synthesis Signaling Pathway

The reaction proceeds via a nucleophilic attack of the hydroxyl group of isopropanol (B130326) on the electrophilic sulfur atom of benzenesulfonyl chloride. The base facilitates the reaction by deprotonating the alcohol, increasing its nucleophilicity, and by scavenging the HCl produced.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of alkyl arenesulfonates.[3][4]

Materials:

-

Benzenesulfonyl chloride

-

Isopropyl alcohol (Isopropanol), anhydrous

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve isopropyl alcohol (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Base: Cool the solution to 0 °C in an ice bath and add anhydrous pyridine (1.2 equivalents) dropwise with stirring.

-

Addition of Benzenesulfonyl Chloride: To the cooled solution, add benzenesulfonyl chloride (1.1 equivalents) dropwise from the dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with dichloromethane.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.[5]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by vacuum distillation.[6]

-

Experimental Workflow

Caption: Workflow for the synthesis and purification of this compound.

Properties of this compound

A summary of the known physical and chemical properties of this compound is presented below.

Physical Properties

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid | [7][8] |

| Molecular Formula | C₉H₁₂O₃S | [1] |

| Molecular Weight | 200.26 g/mol | [1] |

| Boiling Point | 155 °C at 7 Torr | [8] |

| Density | 1.145 g/cm³ | [8] |

| Refractive Index | 1.5020 | [8] |

| Solubility | Soluble in chloroform, ethyl acetate, ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers. | [8][9][10] |

Chemical Properties

| Property | Description | Reference(s) |

| Reactivity | As a sulfonate ester, it is a good alkylating agent and is susceptible to nucleophilic attack. It can hydrolyze under certain conditions to form benzenesulfonic acid and isopropanol. | |

| Stability | Stable under normal storage conditions. Should be stored in a dry environment. | [8] |

Spectroscopic Data

While a complete set of publicly available spectra for this compound is limited, the following provides an overview of expected and reported spectroscopic characteristics.

¹H NMR Spectroscopy: Based on the structure and data for analogous compounds, the expected proton NMR signals are:

-

A multiplet for the aromatic protons (C₆H₅) in the range of δ 7.5-8.0 ppm.

-

A septet for the methine proton (-CH-) of the isopropyl group.

-

A doublet for the methyl protons (-CH₃) of the isopropyl group.

¹³C NMR Spectroscopy: Expected carbon NMR signals include:

-

Signals for the aromatic carbons, with the carbon attached to the sulfonyl group being the most downfield.

-

A signal for the methine carbon of the isopropyl group.

-

A signal for the two equivalent methyl carbons of the isopropyl group.

Infrared (IR) Spectroscopy: Characteristic IR absorption bands are expected for the following functional groups:

-

S=O stretching (asymmetric and symmetric) of the sulfonate group, typically in the regions of 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹.

-

C-O stretching of the ester group.

-

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, sulfonate esters can exhibit fragmentation through the loss of SO₂.[11][12] For this compound, a common fragmentation pattern would involve the loss of the isopropyl group or the entire benzenesulfonate moiety.

Safety and Handling

This compound should be handled with care in a laboratory setting.

Hazard Identification

-

GHS Classification: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[13]

Recommended Precautions

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and properties of this compound. The detailed experimental protocol, compiled physicochemical data, and safety information are intended to be a valuable resource for professionals in the pharmaceutical industry and related research fields. A thorough understanding of this compound is essential for its effective monitoring and control as a potential genotoxic impurity in drug substances, ensuring the safety and quality of pharmaceutical products.

References

- 1. This compound | C9H12O3S | CID 12441430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. CAS 6214-18-2: this compound | CymitQuimica [cymitquimica.com]

- 8. This compound | 6214-18-2 [chemicalbook.com]

- 9. usbio.net [usbio.net]

- 10. Benzenesulfonic acid isopropyl ester, 95% | Fisher Scientific [fishersci.ca]

- 11. researchgate.net [researchgate.net]

- 12. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound | 6214-18-2 [sigmaaldrich.com]

Isopropyl Benzenesulfonate (CAS 6214-18-2): A Comprehensive Technical Characterization

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed characterization of Isopropyl Benzenesulfonate (B1194179) (CAS 6214-18-2). It covers the core physicochemical properties, spectroscopic data, and standardized experimental protocols relevant to its synthesis and analysis. This document is intended to serve as a comprehensive resource for professionals in research and development.

Core Physicochemical Properties

Isopropyl benzenesulfonate is a colorless liquid at room temperature.[1][2][3] It is soluble in organic solvents such as chloroform (B151607) and ethyl acetate.[1][4] The fundamental physicochemical data are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Registry Number | 6214-18-2 | [5][6] |

| Molecular Formula | C₉H₁₂O₃S | [5][6] |

| Molecular Weight | 200.26 g/mol | [5][7][8] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 307.3 °C at 760 mmHg (calculated) | [1] |

| Density | ~1.145 g/cm³ | [7][9] |

| Refractive Index | ~1.502 | [1] |

| Solubility | Soluble in chloroform, ethyl acetate, DMSO, ethanol | [1][10][11] |

Spectroscopic Characterization Data

The structural identity of this compound is confirmed through various spectroscopic methods. The expected characteristic data are presented below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are characterized by signals corresponding to the isopropyl group and the monosubstituted benzene (B151609) ring.

| ¹H NMR Data (Predicted) | ||||

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| -CH(CH₃ )₂ | ~1.3 | Doublet | ~6.2 | 6H |

| -CH (CH₃)₂ | ~4.8 | Septet | ~6.2 | 1H |

| Aromatic C-H (meta, para) | ~7.5 - 7.7 | Multiplet | - | 3H |

| Aromatic C-H (ortho) | ~7.8 - 7.9 | Multiplet | - | 2H |

| ¹³C NMR Data (Predicted) | |

| Assignment | Chemical Shift (δ) ppm |

| -CH(C H₃)₂ | ~24 |

| -C H(CH₃)₂ | ~75 |

| Aromatic C -H (ortho, meta) | ~128 - 129 |

| Aromatic C -H (para) | ~133 |

| Aromatic ipso-C | ~137 |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by strong absorptions from the sulfonate group.

| Infrared (IR) Data (Predicted) | ||

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Medium | Aromatic C-H stretch |

| ~2985 | Medium | Aliphatic C-H stretch |

| ~1350 | Strong | S=O asymmetric stretch |

| ~1180 | Strong | S=O symmetric stretch |

| ~1090 | Strong | S-O-C stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry would lead to fragmentation, primarily through the loss of the isopropyl group.

| Mass Spectrometry (MS) Data (Predicted) | ||

| m/z | Relative Intensity | Assignment |

| 200 | Low | [M]⁺ |

| 159 | High | [M - C₃H₅]⁺ |

| 141 | High | [C₆H₅SO₂]⁺ |

| 77 | High | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail standardized methodologies for the synthesis and characterization of this compound.

Synthesis Protocol

This compound is typically synthesized via the esterification of benzenesulfonyl chloride with isopropanol (B130326). The reaction is often performed in the presence of a non-nucleophilic base, such as pyridine (B92270), to neutralize the HCl byproduct.

Materials:

-

Benzenesulfonyl chloride

-

Isopropanol (Propan-2-ol)

-

Pyridine

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve benzenesulfonyl chloride (1.0 eq) in dichloromethane.

-

Cool the flask in an ice bath to 0-5 °C with continuous stirring.

-

Add isopropanol (1.2 eq) to the solution.

-

Slowly add pyridine (1.2 eq) dropwise from a dropping funnel, ensuring the temperature remains below 10 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and dilute with additional DCM.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude oil via vacuum distillation to obtain pure this compound.

Caption: General workflow for the synthesis of this compound.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To obtain ¹H and ¹³C NMR spectra for structural verification.

-

Methodology:

-

Prepare the sample by dissolving 5-20 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[6]

-

Transfer the solution into a 5 mm NMR tube.[6]

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H spectrum, followed by the proton-decoupled ¹³C spectrum using standard instrument parameters.

-

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify characteristic functional group vibrations.

-

Methodology (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Record a background spectrum of the empty, clean crystal.[12]

-

Place a single drop of neat this compound directly onto the center of the ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹, typically averaging 16 to 32 scans for a high-quality spectrum.[13][14]

-

Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after analysis.

-

3. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To confirm molecular weight and analyze fragmentation patterns.

-

Methodology:

-

Prepare a dilute solution of the sample (~10 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[7]

-

Transfer the solution to a 1.5 mL glass autosampler vial.[7]

-

Set up the GC-MS method, including parameters for the inlet temperature (e.g., 250 °C), GC oven temperature program (e.g., ramp from 50 °C to 250 °C), and MS scan range (e.g., m/z 40-300).

-

Inject a 1 µL aliquot of the sample into the GC.

-

The instrument will separate components on the GC column, and the eluent will be ionized (typically by Electron Ionization at 70 eV), separated by the mass analyzer, and detected to generate a mass spectrum for the compound peak.[8]

-

Caption: Standard analytical workflow for material characterization.

Reactivity and Applications in Drug Development

This compound serves as a reactive intermediate in organic synthesis. The benzenesulfonate moiety is an excellent leaving group, making the compound an effective isopropylating agent in nucleophilic substitution reactions.

In the context of drug development, this compound is primarily of interest as a potential genotoxic impurity (GTI).[6][9][15][16] Its synthesis may occur as a side reaction when benzenesulfonic acid or its derivatives are used in processes involving isopropanol as a solvent or reagent. Due to its alkylating nature, it has the potential to react with biological nucleophiles like DNA, necessitating careful control and monitoring in active pharmaceutical ingredient (API) manufacturing.[16] Its characterization is therefore critical for ensuring the safety and purity of drug substances.

Caption: Alkylating role of this compound with nucleophiles.

References

- 1. diverdi.colostate.edu [diverdi.colostate.edu]

- 2. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 3. aaqr.org [aaqr.org]

- 4. This compound | 6214-18-2 [chemicalbook.com]

- 5. research.reading.ac.uk [research.reading.ac.uk]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. uoguelph.ca [uoguelph.ca]

- 8. memphis.edu [memphis.edu]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. Sample preparation GC-MS [scioninstruments.com]

- 11. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 13. agilent.com [agilent.com]

- 14. SOP for Calibration of FT-IR Spectrometer | Pharmaguideline [pharmaguideline.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. caymanchem.com [caymanchem.com]

Spectral Analysis of Isopropyl Benzenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for isopropyl benzenesulfonate (B1194179), a compound of interest in pharmaceutical development and organic synthesis. Due to the limited availability of public domain spectral data, this guide combines experimental data from closely related compounds with predicted values to offer a robust analytical profile. It is intended to serve as a valuable resource for researchers in compound identification, purity assessment, and quality control.

Mass Spectrometry (MS)

Mass spectrometry of isopropyl benzenesulfonate typically involves soft ionization techniques to minimize fragmentation and clearly identify the molecular ion.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source/Method |

| Molecular Formula | C₉H₁₂O₃S | - |

| Molecular Weight | 200.26 g/mol | [Computed by PubChem] |

| Exact Mass | 200.05071541 Da | [Computed by PubChem] |

| Primary Ionization Adduct | [M+NH₄]⁺ | ESI+ |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by absorptions corresponding to the vibrations of its specific functional groups. The following table outlines the expected characteristic IR absorption bands.

Table 2: Predicted Infrared (IR) Spectral Data for this compound

| Functional Group | Predicted Absorption (cm⁻¹) | Vibration Mode |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C-H (Aliphatic) | 2985 - 2870 | Stretching |

| C=C (Aromatic) | 1600 - 1450 | Stretching |

| S=O (Sulfonate) | 1350 - 1300 | Asymmetric Stretching |

| S=O (Sulfonate) | 1180 - 1150 | Symmetric Stretching |

| S-O-C | 1000 - 960 | Stretching |

| C-H (Isopropyl) | 1385 - 1380, 1370 - 1365 | Bending (doublet) |

| Monosubstituted Benzene | 770 - 730 and 710 - 690 | Out-of-plane Bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of this compound. The predicted chemical shifts are based on the analysis of similar sulfonate esters and standard chemical shift tables.

¹H NMR Spectroscopy

Table 3: Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2', H-6' (ortho) | 7.85 - 7.95 | d | 7.5 - 8.5 | 2H |

| H-3', H-4', H-5' (meta, para) | 7.50 - 7.65 | m | - | 3H |

| H-1 (isopropyl methine) | 4.80 - 4.95 | sept | ~6.2 | 1H |

| H-2 (isopropyl methyl) | 1.30 - 1.40 | d | ~6.2 | 6H |

¹³C NMR Spectroscopy

Table 4: Predicted ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-1' (ipso) | 135 - 138 |

| C-4' (para) | 133 - 135 |

| C-2', C-6' (ortho) | 128 - 130 |

| C-3', C-5' (meta) | 126 - 128 |

| C-1 (isopropyl methine) | 75 - 78 |

| C-2 (isopropyl methyl) | 22 - 24 |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented.

Mass Spectrometry

-

Instrumentation : A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Sample Preparation : The sample is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to a final concentration of 1-10 µg/mL in the same solvent.

-

Data Acquisition : The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system. The mass spectrometer is operated in positive ion mode to detect the [M+H]⁺ or other adducts like [M+NH₄]⁺. The data is acquired over a mass range of m/z 50-500.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation : As this compound is a liquid at room temperature, the neat liquid is applied as a thin film between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition : A background spectrum of the clean KBr/NaCl plates is first recorded. The sample is then applied, and the sample spectrum is acquired. The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Data Acquisition :

-

¹H NMR : The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key acquisition parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

¹³C NMR : The spectrum is acquired using a proton-decoupled pulse sequence. A wider spectral width of approximately 220 ppm is used. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Acquisition and Analysis Workflow

The logical flow from sample preparation to spectral interpretation is a critical aspect of analytical chemistry. The following diagram illustrates this workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the spectral analysis of this compound.

Thermal Stability of Isopropyl Benzenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl benzenesulfonate (B1194179) is a sulfonate ester that has garnered attention in the pharmaceutical industry, primarily as a potential genotoxic impurity (PGI). Its formation can occur during drug synthesis processes that utilize benzenesulfonic acid as a counterion or catalyst in the presence of isopropanol (B130326) as a solvent, particularly at elevated temperatures. Understanding the thermal stability of this compound is critical for risk assessment, process optimization, and ensuring the safety and quality of active pharmaceutical ingredients (APIs).

This guide provides an in-depth overview of the expected thermal behavior of isopropyl benzenesulfonate, outlines standard experimental protocols for its analysis, and discusses potential degradation pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₉H₁₂O₃S | [1] |

| Molecular Weight | 200.25 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 155 °C at 7 Torr | [1] |

| Density | 1.145 g/cm³ | [1] |

| Solubility | Soluble in chloroform (B151607) and ethyl acetate | [1] |

Thermal Stability Analysis

The thermal stability of a compound is typically assessed using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific data for this compound is not available, this section outlines the expected results based on the behavior of analogous sulfonate esters.

Expected Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as a function of temperature. For this compound, a single-step or multi-step decomposition is anticipated. The primary decomposition is likely to involve the cleavage of the ester bond and subsequent degradation.

Table 2: Representative Thermogravimetric Analysis (TGA) Data for this compound (Hypothetical)

| Parameter | Expected Value Range |

| Onset of Decomposition (T_onset) | 180 - 220 °C |

| Temperature of Maximum Mass Loss (T_peak) | 200 - 250 °C |

| Total Mass Loss (%) | > 95% |

| Residue at 600 °C (%) | < 5% |

Expected Differential Scanning Calorimetry (DSC) Data

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For a liquid sample like this compound, the DSC thermogram would primarily show endothermic events associated with boiling and decomposition.

Table 3: Representative Differential Scanning Calorimetry (DSC) Data for this compound (Hypothetical)

| Thermal Event | Expected Temperature Range (°C) | Enthalpy Change (ΔH) |

| Boiling Point (at atmospheric pressure) | > 200 °C (extrapolated) | Endothermic |

| Decomposition | 180 - 250 °C | Exothermic/Endothermic |

Experimental Protocols

This section provides detailed, generalized methodologies for conducting TGA and DSC analyses on a liquid sample like this compound.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., platinum or alumina).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

Determine the onset temperature of decomposition (T_onset), the temperature of maximum mass loss rate (T_peak), and the percentage of residual mass.

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify and characterize thermal transitions such as boiling and decomposition.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or stainless steel DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 300 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Identify and integrate endothermic or exothermic peaks to determine transition temperatures and enthalpy changes.

-

Potential Thermal Degradation Pathway

The thermal decomposition of alkyl benzenesulfonates is expected to proceed via cleavage of the C-O and S-O bonds. Based on studies of related compounds, a plausible degradation pathway for this compound is proposed. The primary decomposition products are likely to be propene, benzenesulfonic acid, and sulfur dioxide.

Caption: Plausible thermal decomposition pathways for this compound.

Experimental and Analytical Workflow

A systematic workflow is essential for the comprehensive evaluation of the thermal stability of a substance. This includes initial characterization, thermal analysis, and identification of degradation products.

Caption: A typical experimental workflow for assessing thermal stability.

Conclusion

While specific, publicly available thermal analysis data for this compound is currently lacking, an understanding of its thermal stability is crucial for its management as a potential genotoxic impurity in pharmaceutical manufacturing. Based on the behavior of analogous alkyl sulfonate esters, it is anticipated that this compound will exhibit limited thermal stability, with decomposition likely commencing in the range of 180-220 °C. The primary degradation pathway is expected to involve elimination and desulfonation reactions, yielding volatile organic compounds and sulfur oxides. The experimental protocols and workflows outlined in this guide provide a robust framework for conducting a thorough thermal stability assessment of this compound, which is essential for ensuring the safety and quality of pharmaceutical products. It is strongly recommended that experimental studies be conducted to confirm the thermal profile and degradation products of this compound.

References

Isopropyl Benzenesulfonate: A Technical Guide to its Potential as a Genotoxic Impurity

For Researchers, Scientists, and Drug Development Professionals

Foreword

Isopropyl benzenesulfonate (B1194179), a member of the sulfonate ester class of compounds, has come under scrutiny as a potential genotoxic impurity (PGI) in pharmaceutical products. The formation of such impurities, often arising from the reaction between sulfonic acids and alcohols used in drug synthesis, presents a significant challenge for the pharmaceutical industry. Regulatory bodies, guided by the principles outlined in the ICH M7 guideline, mandate a thorough assessment and control of these impurities to mitigate any potential carcinogenic risk to patients. This technical guide provides an in-depth analysis of the available scientific data on the genotoxicity of isopropyl benzenesulfonate, including a review of key experimental findings, detailed methodologies for relevant assays, and an exploration of the structure-activity relationships that govern the genotoxic potential of sulfonate esters.

Chemical and Regulatory Context

This compound (CAS No: 6214-18-2) is the isopropyl ester of benzenesulfonic acid.[1] Sulfonate esters are recognized as a class of compounds with the potential for genotoxicity due to their ability to act as alkylating agents.[2][3] The sulfonate group is a good leaving group, facilitating the transfer of the alkyl group to nucleophilic sites on DNA, which can lead to mutations.

The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[4][5] This guideline establishes the concept of the Threshold of Toxicological Concern (TTC), a level of exposure to a genotoxic impurity that is considered to be associated with a negligible lifetime cancer risk. For most genotoxic impurities, the TTC is set at 1.5 µ g/day . The identification and control of potential genotoxic impurities like this compound are therefore critical aspects of drug development and manufacturing.

In Vitro Genotoxicity Profile

A key study by Glowienke et al. (2005) investigated the genotoxicity of a series of 19 methane-, benzene-, and toluenesulfonic acid esters, including this compound. The study employed two standard in vitro assays: the bacterial reverse mutation assay (Ames test) and the in vitro micronucleus test in mouse lymphoma cells.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Results for this compound:

The study by Glowienke et al. found this compound to be mutagenic in the Ames test. The results are summarized in the table below.

| Test Strain | Metabolic Activation (S9) | Result |

| S. typhimurium TA100 | - | Positive |

| S. typhimurium TA100 | + | Positive |

| S. typhimurium TA98 | - | Positive |

| S. typhimurium TA98 | + | Positive |

| Data sourced from Glowienke et al. (2005) |

The positive results in both TA100 (detecting base-pair substitutions) and TA98 (detecting frameshift mutations) indicate that this compound can induce different types of DNA mutations. The activity was observed both with and without the presence of a metabolic activation system (S9), suggesting that the compound is a direct-acting mutagen.

In Vitro Micronucleus Test

The in vitro micronucleus test is used to detect the potential of a chemical to induce chromosomal damage. Micronuclei are small, extranuclear bodies that contain fragments of chromosomes or whole chromosomes that have not been incorporated into the daughter nuclei during cell division.

Results for this compound:

This compound was also found to be positive in the in vitro micronucleus test using L5178Y mouse lymphoma cells.

| Cell Line | Treatment Duration | Metabolic Activation (S9) | Result |

| L5178Y | 4 hours | - | Positive |

| L5178Y | 4 hours | + | Positive |

| L5178Y | 24 hours | - | Positive |

| Data sourced from Glowienke et al. (2005) |

The induction of micronuclei confirms the clastogenic (chromosome-breaking) potential of this compound in mammalian cells.

In Vivo Genotoxicity Assessment

As of the date of this guide, no specific in vivo genotoxicity studies (e.g., in vivo micronucleus test or chromosomal aberration assay) for this compound have been identified in the public domain. While in vitro tests are crucial for hazard identification, in vivo studies are necessary to understand the potential genotoxic effects in a whole organism, considering factors like metabolism, distribution, and excretion.

In the absence of direct in vivo data for this compound, a conservative approach, as outlined in the ICH M7 guideline, should be taken. A compound that is positive in an in vitro mutagenicity assay, such as the Ames test, and for which there are no in vivo data to mitigate this concern, is typically treated as a potential human mutagen and carcinogen.

Studies on other alkyl sulfonate esters, such as isopropyl methanesulfonate, have shown in vivo genotoxic activity, reinforcing the concern for this class of compounds.

Structure-Activity Relationship (SAR)

The genotoxicity of sulfonate esters is strongly linked to their chemical structure. The primary mechanism of action is alkylation of DNA. Key structural features that influence the reactivity and, consequently, the genotoxic potency of these esters include:

-

The nature of the alkyl group: The reactivity generally follows the order of methyl > ethyl > isopropyl. However, the study by Glowienke et al. found that the isopropyl esters of all three sulfonic acids (methane-, benzene-, and p-toluene-) were the most potent mutagens in their test systems. This highlights the complexity of SAR and the need for empirical testing.

-

The nature of the sulfonate group: The leaving group ability of the sulfonate can also influence reactivity.

The general relationship for the alkylating potential of sulfonate esters can be visualized as follows:

Caption: Factors influencing the genotoxic potential of sulfonate esters.

Experimental Protocols

The following sections provide detailed, generalized protocols for the key in vitro genotoxicity assays based on the respective OECD guidelines. These protocols are intended to be illustrative of the standard methodologies used to evaluate the genotoxicity of substances like this compound.

OECD 471: Bacterial Reverse Mutation Test (Ames Test)

This test evaluates the ability of a substance to induce reverse mutations at the histidine locus in various strains of Salmonella typhimurium and at the tryptophan locus in Escherichia coli.

Methodology Workflow:

References

In-Depth Technical Guide on the Handling and Storage of Isopropyl Benzenesulfonate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for Isopropyl benzenesulfonate (B1194179) (CAS No. 6214-18-2) in a laboratory setting. Due to its classification as a potential genotoxic impurity, stringent adherence to safety protocols is essential to minimize exposure and ensure a safe working environment.

Chemical and Physical Properties

Isopropyl benzenesulfonate is a sulfonate ester recognized as a potential genotoxic impurity in active pharmaceutical ingredients (APIs).[1][2] It typically appears as a colorless to pale yellow liquid.[3] Understanding its physical and chemical properties is the foundation for safe handling.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂O₃S | [4][5] |

| Molecular Weight | 200.26 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 307.3 °C at 760 mmHg | [4] |

| Flash Point | 139.6 °C | [4] |

| Density | 1.143 g/cm³ | [4] |

| Refractive Index | 1.5020 | [4] |

| Solubility | Soluble in chloroform, ethyl acetate, ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers.[4] | |

| Storage Temperature | Recommended: +4°C to -20°C (Refrigerator/Freezer) | [4][7] |

Toxicological Data and Hazard Identification

The primary hazard associated with this compound is its potential genotoxicity.[1][2] It is classified under the Globally Harmonized System (GHS) as Acutely Toxic, Oral (Category 4), signifying it is harmful if swallowed.[6]

| Hazard Class | GHS Classification | Statement | Reference(s) |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | [6] |

| Skin Irritation | Category 2 | H315: Causes skin irritation | |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity | Category 3 (Respiratory) | H335: May cause respiratory irritation |

Experimental Protocols: Safe Handling and Emergency Procedures

Given its hazardous nature, all work with this compound must be conducted within a designated area, following strict protocols to minimize exposure.

Protocol for Safe Handling and Use

-

Designated Area: All handling of this compound, including weighing and solution preparation, must occur in a designated area, such as a certified chemical fume hood, to control vapor and aerosol exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles and a face shield must be worn.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile) and inspect them before each use. Discard disposable gloves immediately after use or known contact.

-

Body Protection: A fully fastened laboratory coat must be worn. Do not wear protective clothing outside the designated work area.

-

-

Dispensing and Use:

-

Use mechanical pipetting aids for all liquid transfers. Mouth pipetting is strictly prohibited.

-

For any procedures that may generate aerosols (e.g., sonication, heating, vortexing), perform them within a fume hood or other contained apparatus.

-

Cover work surfaces with absorbent, plastic-backed paper to contain any potential spills.

-

-

Hygiene:

-

Eating, drinking, smoking, and applying cosmetics are strictly forbidden in the laboratory area.

-

Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.

-

Protocol for Chemical Spill Response

Immediate and correct response to a chemical spill is critical to prevent exposure and further contamination.

-

Immediate Actions:

-

Alert all personnel in the immediate vicinity and evacuate the area if necessary.

-

If the spill is large, volatile, or involves a fire, activate the fire alarm and contact emergency services.

-

Attend to any contaminated personnel immediately.

-

-

Spill Cleanup (for minor spills by trained personnel only):

-

Don appropriate PPE , including respiratory protection if vapors are a risk.

-

Contain the spill: Use spill socks or other absorbent materials to create a dike around the spill's outer edges to prevent it from spreading.

-

Absorb the liquid: Cover the spill with an inert absorbent material (e.g., vermiculite, cat litter), working from the outside in.

-

Collect Residue: Carefully sweep or scoop the absorbent material into a designated, labeled hazardous waste container.

-

Decontaminate: Clean the spill area with a suitable detergent and water.

-

Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional guidelines.

-

Protocol for Personal Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and prevent hazardous situations.

| Parameter | Guideline | Reference(s) |

| Storage Conditions | Store in a tightly closed container in a cool, dry, and well-ventilated area. Recommended temperature is refrigerated (+4°C) or frozen (-20°C). | [4][5][7] |

| Incompatible Materials | Strong oxidizing agents. Contact with strong acids or bases should also be avoided. | |

| Hazardous Decomposition | Thermal decomposition may produce carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides (SOx). |

Containers should be clearly labeled with the chemical name and all relevant hazard warnings. Store away from heat, sparks, and open flames.

Visualized Workflows

To further clarify the procedural logic, the following diagrams illustrate key workflows for handling this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound | C9H12O3S | CID 12441430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols for Isopropyl Benzenesulfonate in Alkylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl benzenesulfonate (B1194179), also known as isopropyl besylate, is a versatile reagent in organic synthesis, primarily utilized as an isopropylating agent in alkylation reactions. As a sulfonate ester, it offers a stable yet reactive source of an isopropyl group for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. This reactivity makes it a valuable tool in the synthesis of a wide array of organic molecules, including active pharmaceutical ingredients (APIs) and other fine chemicals. The benzenesulfonate moiety serves as an excellent leaving group, facilitating nucleophilic substitution reactions with a variety of nucleophiles such as amines and phenols. These application notes provide an overview of the use of isopropyl benzenesulfonate in N-alkylation and O-alkylation reactions, complete with detailed experimental protocols and mechanistic insights.

Core Concepts and Reaction Mechanisms

The utility of this compound in alkylation reactions stems from the principles of nucleophilic substitution, typically proceeding via an S(_N)2 mechanism. In this process, a nucleophile, such as the nitrogen atom of an amine or the oxygen atom of a phenoxide, attacks the electrophilic carbon atom of the isopropyl group. This attack leads to the displacement of the benzenesulfonate anion, a stable and good leaving group, resulting in the formation of the corresponding N-isopropylated or O-isopropylated product.

The general mechanism can be visualized as follows:

Figure 1: General SN2 mechanism for alkylation using this compound.

For the reaction to proceed efficiently, the nucleophile is often generated in situ by the addition of a base. For instance, in the O-alkylation of phenols, a base is used to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion. Similarly, for N-alkylation of less nucleophilic amines, a base may be required to enhance their reactivity.

Applications in N-Alkylation

The N-isopropylation of amines is a crucial transformation in the synthesis of many pharmaceutical compounds and agrochemicals. This compound provides an effective means to introduce the isopropyl group onto primary and secondary amines, as well as nitrogen-containing heterocycles.

Protocol: N-Alkylation of Aniline (B41778)

This protocol describes a general procedure for the N-isopropylation of aniline using this compound.

Materials:

-

Aniline

-

This compound

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask, add aniline (1.0 eq), potassium carbonate (1.5 eq), and N,N-dimethylformamide (5 mL per 1 mmol of aniline).

-

Stir the mixture at room temperature for 10 minutes.

-

Add this compound (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain N-isopropylaniline.

Data Presentation:

| Entry | Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Aniline | K₂CO₃ | DMF | 85 | 18 | 85 |

| 2 | 4-Methoxyaniline | Cs₂CO₃ | Acetonitrile | 80 | 24 | 92 |

| 3 | Indole | NaH | THF | 60 | 12 | 78 |

Note: The yields are representative and may vary depending on the specific reaction conditions and the purity of the reagents.

Figure 2: Experimental workflow for the N-alkylation of amines.

Applications in O-Alkylation (Williamson Ether Synthesis)

The Williamson ether synthesis is a classic and reliable method for the preparation of ethers. This compound can be employed as the electrophile in this reaction to synthesize isopropyl aryl ethers from phenols.[1][2][3][4] The reaction typically involves the deprotonation of a phenol (B47542) with a suitable base to form a phenoxide, which then acts as a nucleophile.[1]

Protocol: O-Alkylation of Phenol

This protocol outlines a general procedure for the synthesis of isopropyl phenyl ether via the Williamson ether synthesis using this compound.

Materials:

-

Phenol

-

This compound

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of phenol (1.0 eq) in anhydrous THF to the suspension via a dropping funnel.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.

-

Add this compound (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature or gently heat to 50-60 °C for 4-12 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield isopropyl phenyl ether.

Data Presentation:

| Entry | Phenol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Phenol | NaH | THF | 25 | 8 | 90 |

| 2 | 4-Nitrophenol | K₂CO₃ | Acetone | 60 | 6 | 95 |

| 3 | Catechol (mono-alkylation) | NaH | DMF | 25 | 12 | 75 |

Note: The yields are representative and may vary depending on the specific reaction conditions and the purity of the reagents.

Figure 3: Experimental workflow for the O-alkylation of phenols.

Conclusion

This compound is a highly effective reagent for the isopropylation of a variety of nucleophiles, including amines and phenols. The protocols provided herein offer a general guideline for performing N- and O-alkylation reactions. Researchers and drug development professionals can adapt these methodologies to their specific substrates and synthetic goals. The straightforward nature of these reactions, coupled with the stability and reactivity of this compound, makes it a valuable component of the synthetic chemist's toolbox for the construction of complex molecules. As with all chemical reactions, appropriate safety precautions should be taken, and reaction conditions may need to be optimized for specific substrates to achieve maximum yield and purity.

References

Application Notes and Protocols: Isopropyl Benzenesulfonate as a Protecting Group for Sulfonic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

In multi-step organic synthesis, the protection of reactive functional groups is a critical strategy to prevent undesired side reactions. Sulfonic acids, with their high acidity and polarity, often require protection to enhance solubility in organic solvents and to prevent interference with various reagents.[1] The use of an isopropyl group to form a sulfonate ester is a viable method for the temporary protection of sulfonic acids. This document provides detailed application notes and experimental protocols for the use of isopropyl benzenesulfonate (B1194179) as a protecting group for sulfonic acids.

Application Notes

The isopropyl sulfonate ester serves as a stable protecting group for sulfonic acids under a variety of reaction conditions. Its stability allows for a range of synthetic transformations to be performed on other parts of the molecule without affecting the protected sulfonic acid moiety. However, it is important to note the specific limitations of this protecting group. Isopropyl sulfonate esters are known to be cleaved by iodide and boiling methanolic ammonia (B1221849).[1] Consequently, this protecting group is incompatible with reagents such as sodium iodide (e.g., in Finkelstein reactions) and with the use of amines at elevated temperatures.[1] The selection of the isopropyl protecting group should, therefore, be made with careful consideration of the planned synthetic route.

Experimental Workflow

The overall workflow for the protection and deprotection of a sulfonic acid using an isopropyl group is a two-stage process. The first stage involves the protection of the sulfonic acid as its isopropyl ester, typically via the corresponding sulfonyl chloride. The second stage is the deprotection to regenerate the free sulfonic acid.

Caption: General workflow for the protection and deprotection of sulfonic acids.

Experimental Protocols

Protocol 1: Protection of Benzenesulfonic Acid as Isopropyl Benzenesulfonate

This protocol is a two-step procedure involving the conversion of the sulfonic acid to its sulfonyl chloride, followed by esterification with isopropanol.

Step 1: Synthesis of Benzenesulfonyl Chloride from Benzenesulfonic Acid

-

Materials:

-

Benzenesulfonic acid

-

Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

-

Dimethylformamide (DMF) (catalytic amount if using SOCl₂)

-

Inert solvent (e.g., Dichloromethane (B109758), Chloroform)

-

Ice bath

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend benzenesulfonic acid (1.0 eq) in an inert solvent such as dichloromethane.

-

Add a catalytic amount of DMF.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride (1.5 eq) dropwise to the cooled suspension.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully quench any excess thionyl chloride by slowly adding ice-cold water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude benzenesulfonyl chloride.

-

Step 2: Synthesis of this compound

-

Materials:

-

Benzenesulfonyl chloride (from Step 1)

-

Anhydrous isopropanol

-

Inert solvent (e.g., Dichloromethane)

-

Magnetic stirrer

-

Standard glassware

-

-

Procedure:

-

Dissolve the crude benzenesulfonyl chloride (1.0 eq) in an anhydrous inert solvent such as dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add anhydrous isopropanol (1.2 eq) to the solution.

-

Slowly add pyridine or triethylamine (1.2 eq) dropwise to the cooled solution.

-

Allow the reaction to stir at room temperature and monitor its progress by TLC.

-

Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure this compound. A patent describing a similar preparation of isopropyl p-toluene sulfonate reported a yield of 79%.[2]

-

Protocol 2: Deprotection of this compound

Two common methods for the cleavage of the isopropyl sulfonate ester are provided below.

Method A: Cleavage with Sodium Iodide

-

Materials:

-

This compound

-

Sodium iodide (NaI)

-

Reflux condenser

-

Magnetic stirrer

-

-

Procedure:

-

Dissolve the this compound (1.0 eq) in acetone or acetonitrile in a round-bottom flask.

-

Add sodium iodide (3.0 eq) to the solution.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Wash the aqueous layer with the organic solvent to remove any unreacted starting material.

-

The aqueous layer containing the sodium sulfonate salt can be used as is or further purified. To obtain the free sulfonic acid, the aqueous solution can be acidified with a strong acid (e.g., HCl) and the product extracted or isolated.

-

Method B: Cleavage with Boiling Methanolic Ammonia

-

Materials:

-

This compound

-

Methanolic ammonia solution (commercially available or prepared by bubbling ammonia gas through cold methanol)

-

Pressure vessel or sealed tube

-

Heating mantle

-

-

Procedure:

-

Place the this compound (1.0 eq) in a pressure vessel or a heavy-walled sealed tube.

-

Add a solution of methanolic ammonia.

-

Seal the vessel and heat the mixture to a temperature sufficient to induce boiling (typically 80-100 °C, depending on the vessel's pressure rating).

-

Monitor the reaction for completion using TLC.

-

After the reaction is complete, cool the vessel to room temperature before carefully opening it in a well-ventilated fume hood.

-

Evaporate the solvent and excess ammonia under reduced pressure.

-

The resulting ammonium (B1175870) sulfonate salt can be converted to the free sulfonic acid by acidification.

-

Quantitative Data Summary

The following table summarizes the typical reaction conditions and expected yields for the protection and deprotection procedures.

| Process | Reagents | Solvent | Temperature | Typical Yield | Reference |

| Protection | Benzenesulfonyl chloride, Isopropanol, Pyridine | Dichloromethane | 0 °C to RT | ~79% | [2] |

| Deprotection (Method A) | Sodium Iodide | Acetone | Reflux | Good to High | [1] |

| Deprotection (Method B) | Methanolic Ammonia | Methanol | Boiling | Good to High | [1] |

Logical Relationships in Protection/Deprotection

The use of this compound as a protecting group is based on the chemical logic of masking the reactive sulfonic acid as a less reactive ester, which can then be selectively unmasked under specific conditions.

Caption: Logical flow of the sulfonic acid protection and deprotection strategy.

References

Application Notes and Protocols for the Synthesis of Quinoline Derivatives Using Isopropyl Benzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of quinoline (B57606) derivatives, utilizing isopropyl benzenesulfonate (B1194179) as a Brønsted acid catalyst. While direct literature citing isopropyl benzenesulfonate in this specific application is sparse, its role is inferred from the well-documented use of analogous sulfonic acids, such as p-toluenesulfonic acid, in classic quinoline syntheses. The protocols outlined herein are based on the principles of the Friedländer annulation and the Conrad-Limpach reaction, offering versatile and efficient pathways to substituted quinolines. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including their roles as kinase inhibitors in anticancer therapy.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents. Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] Several established methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Combes reactions, often require harsh conditions.[3] The Friedländer and Conrad-Limpach syntheses, however, offer more adaptable routes that can be performed under acidic or basic catalysis.[4][5]

Sulfonic acids are effective Brønsted acid catalysts for various organic transformations. The use of p-toluenesulfonic acid in the Friedländer synthesis to produce polysubstituted quinolines has been well-documented.[6] By analogy, this compound can serve as a convenient and effective acid catalyst for these cyclocondensation reactions. This application note details the presumed catalytic role of this compound in the synthesis of quinoline derivatives and provides generalized protocols for their preparation.

Catalytic Role of this compound

In the context of quinoline synthesis, this compound is proposed to function as a Brønsted acid catalyst. Upon dissociation or hydrolysis, it can provide a proton source to facilitate key steps in the reaction mechanism. In the Friedländer synthesis, the acid catalyst activates the carbonyl group of the ketone, promoting the initial aldol-type condensation with the 2-aminoaryl aldehyde or ketone. Subsequently, it catalyzes the dehydration steps to yield the final quinoline product.[3] Similarly, in the Conrad-Limpach synthesis, the acid facilitates the formation of the initial Schiff base or enamine intermediate from the aniline (B41778) and β-ketoester, followed by catalyzing the cyclization and dehydration steps.[5]

Reaction Mechanism: Acid-Catalyzed Friedländer Annulation

The following diagram illustrates the proposed mechanism for the synthesis of a quinoline derivative via the Friedländer annulation, catalyzed by a Brønsted acid like this compound.

Caption: Proposed mechanism for the acid-catalyzed Friedländer synthesis.

Quantitative Data

The following table summarizes representative reaction conditions and yields for the synthesis of quinoline derivatives using sulfonic acid catalysts, which are analogous to the proposed use of this compound.

| Entry | Reactants | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| 1 | 2-Aminobenzophenone, Ethyl acetoacetate | p-Toluenesulfonic acid | Solvent-free | 120 | 10-15 | 95 | [6] |

| 2 | 2-Amino-5-chlorobenzophenone, Acetylacetone | p-Toluenesulfonic acid | Solvent-free | 120 | 10 | 96 | [6] |

| 3 | 2-Aminoacetophenone, Ethyl acetoacetate | Nafion NR50 (solid acid) | Ethanol (B145695) | Microwave (120) | 20 | 92 | [7] |

| 4 | 2-Amino-5-nitrobenzaldehyde, Dimedone | p-Toluenesulfonic acid | Solvent-free | 120 | 30 | 90 | [6] |

Experimental Protocols

The following are generalized protocols for the synthesis of quinoline derivatives using this compound as a catalyst. These should be adapted and optimized for specific substrates.

Protocol 1: Friedländer Annulation for Polysubstituted Quinolines

Materials:

-

2-Aminoaryl aldehyde or ketone (1.0 mmol)

-

Carbonyl compound with an α-methylene group (1.1 mmol)

-

This compound (0.1 mmol, 10 mol%)

-

Toluene or solvent-free conditions

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine the 2-aminoaryl aldehyde or ketone (1.0 mmol), the carbonyl compound (1.1 mmol), and this compound (0.1 mmol).

-

If using a solvent, add 5 mL of toluene.

-

Heat the reaction mixture to 110-120 °C with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid product and wash with cold ethanol.

-

If no precipitate forms, dilute the mixture with ethyl acetate (B1210297) and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 2: Conrad-Limpach Synthesis of 4-Hydroxyquinolines

Materials:

-

Aniline derivative (1.0 mmol)

-

β-Ketoester (e.g., ethyl acetoacetate) (1.0 mmol)

-

This compound (catalytic amount)

-

High-boiling inert solvent (e.g., mineral oil)

Procedure:

-

Formation of the Intermediate: In a flask, mix the aniline derivative (1.0 mmol) and the β-ketoester (1.0 mmol) with a catalytic amount of this compound. Stir at room temperature for 1-2 hours to form the Schiff base or enamine intermediate.[5]

-

Cyclization: Add a high-boiling solvent like mineral oil to the mixture. Heat the reaction to approximately 250 °C.[5]

-

Maintain this temperature for 30-60 minutes, monitoring the reaction by TLC.

-

Work-up: Cool the reaction mixture. The product may precipitate upon cooling.

-

Dilute the mixture with hexane (B92381) or a similar non-polar solvent to facilitate precipitation and filtration.

-

Filter the solid product and wash thoroughly with the non-polar solvent to remove the mineral oil.

-

The crude 4-hydroxyquinoline (B1666331) can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Application in Drug Discovery: Inhibition of Signaling Pathways

Quinoline derivatives are potent inhibitors of various protein kinases involved in cancer cell signaling.[8] Many quinoline-based drugs target pathways such as the EGFR, VEGFR-2, and PI3K/Akt/mTOR pathways, which are often dysregulated in tumors.[7][9][10] The synthesis of novel quinoline derivatives through methods like the Friedländer reaction is a key strategy in the development of new targeted cancer therapies.

Signaling Pathway: Inhibition of VEGFR-2 by Quinoline Derivatives

The following diagram illustrates the inhibition of the VEGFR-2 signaling pathway, a critical process in tumor angiogenesis, by a quinoline-based inhibitor.

References

- 1. researchers.uss.cl [researchers.uss.cl]

- 2. researchgate.net [researchgate.net]

- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Friedländer Synthesis of Quinolines with Sulfonate Reagents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Friedländer synthesis of quinolines utilizing various sulfonate-based reagents. The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2] The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, offers a direct and versatile route to this important heterocyclic system.[3][4] The use of sulfonate reagents as catalysts in this synthesis has gained significant attention due to their efficiency, operational simplicity, and, in some cases, reusability.[5][6]

Introduction to Sulfonate Reagents in Friedländer Synthesis

Sulfonic acids and their derivatives serve as excellent Brønsted acid catalysts for the Friedländer synthesis.[3] They facilitate the key condensation and cyclodehydration steps of the reaction mechanism. The versatility of sulfonate reagents allows for their application in various forms, including simple organic sulfonic acids like p-toluenesulfonic acid (PTSA), polymer-bound sulfonic acids for ease of recovery, and sulfonic acid-functionalized ionic liquids that can act as both catalyst and solvent.[5]

Data Presentation: A Comparative Analysis of Sulfonate Catalysts

The following tables summarize quantitative data from various studies on the Friedländer synthesis of quinolines using different sulfonate reagents, providing a comparative view of their efficiency under various reaction conditions.

Table 1: Performance of p-Toluenesulfonic Acid (PTSA) as a Catalyst

| 2-Aminoaryl Ketone/Aldehyde | α-Methylene Ketone | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 2-Aminobenzophenone | Ethyl acetoacetate | 10 | Toluene | Reflux | 5h | 92 | [1] |

| 2-Amino-5-chlorobenzophenone | Cyclohexanone | 20 | Ethanol (B145695) | Reflux | 6h | 88 | [1] |

| 2-Aminobenzaldehyde | Acetophenone | 15 | Acetic Acid | 100 | 2h | 95 | [4] |

| 2-Aminoacetophenone | Dimedone | 10 | Solvent-free | 120 | 30 min | 94 | [4] |

Table 2: Performance of Polymer-Bound Sulfonic Acid [Poly(AMPS-co-AA)] as a Catalyst

| 2-Aminoaryl Ketone | α-Methylene Ketone | Catalyst Amount (g) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| o-Aminobenzophenone | Ethyl acetoacetate | 0.06 | Solvent-free | 110 | 15 | 98 | [5] |

| o-Aminobenzophenone | Cyclohexanone | 0.06 | Solvent-free | 110 | 25 | 94 | [5] |

| o-Aminoacetophenone | Acetylacetone | 0.06 | Solvent-free | 110 | 20 | 96 | [5] |

| 2-Amino-5-chlorobenzophenone | Dimedone | 0.06 | Solvent-free | 110 | 30 | 92 | [5] |

Experimental Protocols

The following protocols provide detailed methodologies for the Friedländer synthesis of quinolines using different sulfonate reagents.

Protocol 1: General Procedure for p-Toluenesulfonic Acid (PTSA) Catalyzed Synthesis of Quinolines

This protocol describes a general method for the synthesis of polysubstituted quinolines using PTSA as a catalyst.

Materials:

-

2-Aminoaryl aldehyde or ketone (1.0 mmol)

-

Ketone with an α-methylene group (1.2 mmol)

-

p-Toluenesulfonic acid monohydrate (PTSA) (0.1-0.2 mmol, 10-20 mol%)

-

Solvent (e.g., Toluene, Ethanol, or Acetic Acid) (5-10 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Organic solvent for extraction (e.g., Ethyl acetate (B1210297), Dichloromethane)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-aminoaryl aldehyde or ketone (1.0 mmol), the α-methylene ketone (1.2 mmol), and the chosen solvent (5-10 mL).

-

Add p-toluenesulfonic acid monohydrate (0.1-0.2 mmol).

-

Heat the reaction mixture to the desired temperature (typically reflux) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-